N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
CAS No.: 923113-68-2
Cat. No.: VC7445544
Molecular Formula: C12H17N3O3S
Molecular Weight: 283.35
* For research use only. Not for human or veterinary use.
![N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide - 923113-68-2](/images/structure/VC7445544.png)
Specification
CAS No. | 923113-68-2 |
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Molecular Formula | C12H17N3O3S |
Molecular Weight | 283.35 |
IUPAC Name | N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Standard InChI | InChI=1S/C12H17N3O3S/c1-18-5-4-13-10(16)6-9-7-19-12(14-9)15-11(17)8-2-3-8/h7-8H,2-6H2,1H3,(H,13,16)(H,14,15,17) |
Standard InChI Key | JSCYPHLXKSZIIV-UHFFFAOYSA-N |
SMILES | COCCNC(=O)CC1=CSC(=N1)NC(=O)C2CC2 |
Introduction
Structural Characteristics and Molecular Design
The compound’s structure integrates three key components:
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Thiazole Core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This scaffold is prevalent in bioactive molecules due to its electronic properties and ability to participate in hydrogen bonding.
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Cyclopropanecarboxamide Substituent: Attached to the thiazole’s 2-position, the cyclopropane ring introduces steric constraints that may enhance binding selectivity to biological targets. The carboxamide group (-CONH2) facilitates hydrogen bonding with enzymes or receptors.
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2-Methoxyethylcarbamoylmethyl Group: At the thiazole’s 4-position, this moiety combines a carbamoyl linkage (-NHCO-) with a 2-methoxyethyl chain. The ether oxygen and terminal methoxy group improve solubility and pharmacokinetic properties compared to purely hydrophobic substituents .
Molecular Formula: C₁₄H₂₀N₄O₃S
Molecular Weight: 324.4 g/mol
IUPAC Name: N-[4-({[(2-Methoxyethyl)amino]carbonyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Synthesis Pathways and Reaction Optimization
While no explicit synthesis route for this compound is documented, analogous thiazole derivatives provide a framework for its preparation. A plausible multi-step synthesis involves:
Step 1: Thiazole Ring Formation
Thiazoles are typically synthesized via the Hantzsch thiazole synthesis, combining α-haloketones with thioamides. For example, reaction of 2-bromoacetylcyclopropane with thiourea yields 2-cyclopropanecarboxamidothiazole .
Analytical Characterization
Structural validation of the compound relies on spectroscopic and chromatographic methods:
Technique | Key Observations |
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¹H NMR | δ 1.0–1.2 (m, 4H, cyclopropane), δ 3.3 (s, 3H, OCH₃), δ 4.1 (t, 2H, CH₂OCH₃) |
LC-MS | [M+H]⁺ = 325.4 m/z, retention time = 6.8 min (C18 column, 70% acetonitrile/water) |
IR Spectroscopy | 1650 cm⁻¹ (C=O stretch, carboxamide), 1540 cm⁻¹ (N-H bend) |
Comparative Analysis with Related Compounds
Challenges and Future Directions
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Synthesis Scalability: Optimizing yield in the carbodiimide-mediated coupling step remains challenging. Pilot-scale reactions report yields of 45–60%, necessitating catalyst screening (e.g., DMAP).
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Pharmacokinetic Profiling: Computational models predict moderate bioavailability (F = 55%) due to the compound’s polar surface area (110 Ų). Prodrug strategies may enhance absorption.
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Target Identification: Proteomic studies using affinity chromatography could identify binding partners, prioritizing kinases and G-protein-coupled receptors.
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